N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridine ring through a prop-2-en-1-ylidene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide typically involves the reaction of 4-(dimethylamino)cinnamaldehyde with pyridine-4-carbohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: The major products would include oxidized derivatives of the original compound.
Reduction: The major products would include reduced derivatives, such as the corresponding amine.
Substitution: The major products would include substituted derivatives where the dimethylamino group is replaced by the nucleophile.
Scientific Research Applications
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the dimethylamino group enhances its ability to participate in charge transfer interactions, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-1,10-phenanthrolin-5-amine
- (1E,2E)-3-[4-(Dimethylamino)phenyl]acrylaldehyde-9H-fluoren-9-ylidenehydrazone
Uniqueness
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, including the presence of both a dimethylamino group and a pyridine ring. These features contribute to its distinct photophysical properties and its ability to form stable coordination complexes with metal ions .
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-21(2)16-7-5-14(6-8-16)4-3-11-19-20-17(22)15-9-12-18-13-10-15/h3-13H,1-2H3,(H,20,22)/b4-3+,19-11+ |
InChI Key |
XDGSNRUKXMMGFE-NOVSXIJHSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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